Tert-butyl 4-chlorobenzylcarbamate
Description
A Look Back: The Evolution of Protecting Groups
The concept of protecting groups is a cornerstone of modern organic synthesis, with a rich history of development. libretexts.org Early methods often required harsh conditions to both install and remove these protective shields. The advent of peptide synthesis, in particular, spurred the search for milder and more selective protecting groups. libretexts.orgwikipedia.org This led to the development of the benzyloxycarbonyl (Cbz) group by Bergmann and Zervas in the 1932, a landmark achievement that revolutionized the field. wikipedia.org The Cbz group could be removed under relatively mild conditions, paving the way for the synthesis of complex peptides. wikipedia.org This innovation set the stage for the development of an array of other protecting groups, each with its own unique set of properties and applications.
The Power of Orthogonality: The tert-Butoxycarbonyl (Boc) Group
A significant leap forward in protecting group strategy was the introduction of the tert-butoxycarbonyl (Boc) group. The Boc group is a prime example of a protecting group used in "orthogonal protection schemes." researchgate.netub.edu This powerful strategy allows for the selective removal of one protecting group in the presence of others within the same molecule. biosynth.comwikipedia.org
The Boc group is typically stable to basic and nucleophilic conditions but is readily cleaved by acids, such as trifluoroacetic acid (TFA). peptide.com This contrasts with other common protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by base (e.g., piperidine), or the aforementioned Cbz group, which is often removed by hydrogenolysis. ub.eduwikipedia.org This differential reactivity allows chemists to deprotect specific amines in a complex molecule without affecting others that are shielded by different types of protecting groups, offering a high degree of synthetic flexibility. researchgate.netsigmaaldrich.com
Table 1: Comparison of Common Amine Protecting Groups and Their Deprotection Conditions
| Protecting Group | Abbreviation | Typical Deprotection Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., Trifluoroacetic Acid) peptide.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) ub.edu |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
The N-(4-chlorobenzyl) Framework: More Than Just a Steric Shield
The N-(4-chlorobenzyl) portion of tert-butyl 4-chlorobenzylcarbamate also plays a crucial role. The benzyl (B1604629) group itself provides steric bulk, influencing the conformation and reactivity of the molecule. The presence of a chlorine atom on the para position of the benzene (B151609) ring introduces specific electronic effects. Chlorine is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the benzylic position. This substitution can be leveraged in various chemical transformations, adding another layer of synthetic utility to the molecule.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(4-chlorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKFLKALAMAVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120157-95-1 | |
| Record name | 1,1-Dimethylethyl N-[(4-chlorophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for N 4 Chlorobenzyl Tert Butylcarbamate
Refined Synthetic Routes for N-(4-chlorobenzyl)-tert-butylcarbamate
Optimization of Formation Pathways (e.g., utilizing di-tert-butyl dicarbonate)
The reaction of 4-chlorobenzylamine (B54526) with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) is a cornerstone for the synthesis of N-(4-chlorobenzyl)-tert-butylcarbamate. This method is favored for its high efficiency and the formation of a stable Boc-protected amine. The Boc group serves as a protective shield, rendering the amine group unreactive to many nucleophiles and bases. This allows for subsequent chemical transformations that would otherwise be incompatible with a free amine group. The Boc group can be later removed under moderately strong acidic conditions.
The optimization of this pathway often involves exploring different solvents, bases, and reaction times to maximize the yield and purity of the final product. For instance, the reaction can be carried out in aqueous conditions with a base like sodium bicarbonate or in an organic solvent such as acetonitrile (B52724) with 4-dimethylaminopyridine (B28879) (DMAP) as the catalyst. bzchemicals.com The choice of conditions can significantly impact the reaction's outcome, with some studies reporting yields of approximately 85% under acidic conditions for similar chloro-derivatives.
| Parameter | Condition 1 | Condition 2 |
| Solvent | Aqueous | Acetonitrile |
| Base | Sodium Bicarbonate | 4-dimethylaminopyridine (DMAP) |
| Reported Yield | Varies | ~85% (for similar chloro-derivatives) |
Catalytic Approaches in Carbamate (B1207046) Formation
Catalysis plays a pivotal role in enhancing the efficiency of carbamate formation. In the context of N-(4-chlorobenzyl)-tert-butylcarbamate synthesis, catalysts are employed to facilitate the reaction between the amine and the Boc-donating agent. 4-dimethylaminopyridine (DMAP) is a widely used nucleophilic catalyst that accelerates the acylation of amines with Boc anhydride (B1165640). nih.gov The mechanism involves the initial reaction of DMAP with Boc anhydride to form a more reactive intermediate, which then readily reacts with the amine.
Research has also explored the use of other catalysts and reaction media to improve the synthesis. The effect of different catalysts, such as N-methylimidazole, has been studied to understand their influence on reaction rates and product distribution. nih.gov The choice of catalyst can be critical, especially when dealing with less reactive amines or when trying to minimize side reactions.
Strategies for Enhanced Atom Economy and Efficiency
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.comjocpr.com In the synthesis of N-(4-chlorobenzyl)-tert-butylcarbamate, strategies to improve atom economy focus on minimizing the formation of byproducts.
Green Chemistry Principles in N-(4-chlorobenzyl)-tert-butylcarbamate Synthesis
Application of Alternative Solvents (e.g., water, ionic liquids)
The use of environmentally benign solvents is a central tenet of green chemistry. In the synthesis of N-(4-chlorobenzyl)-tert-butylcarbamate, moving away from traditional volatile organic compounds (VOCs) towards greener alternatives is an active area of research. Water is an attractive solvent due to its non-toxic, non-flammable nature and low cost. The synthesis of Boc-protected amines can be effectively carried out in aqueous media, often with the aid of a base. bzchemicals.com
Ionic liquids (ILs) are another class of alternative solvents that have shown promise in various chemical transformations. researchgate.net These are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and tunable polarity. While specific studies on the use of ionic liquids for the synthesis of N-(4-chlorobenzyl)-tert-butylcarbamate are emerging, their potential to enhance reaction rates and facilitate catalyst recycling makes them a compelling area for future investigation.
| Solvent | Advantages | Disadvantages |
| Water | Non-toxic, non-flammable, low cost | Potential for hydrolysis of reactants/products |
| Ionic Liquids | Low vapor pressure, high thermal stability, tunable polarity, potential for catalyst recycling researchgate.net | Higher cost, potential toxicity and biodegradability concerns |
Development of Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages for sustainable chemical production. A key benefit is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling and reuse. This is in contrast to homogeneous catalysts, which are dissolved in the reaction medium and can be difficult to remove.
For the synthesis of carbamates, the development of solid-supported catalysts is a promising approach. These catalysts can be based on polymers or inorganic materials onto which the catalytically active species are immobilized. While the application of heterogeneous catalysis specifically for N-(4-chlorobenzyl)-tert-butylcarbamate is an area of ongoing development, the principles have been successfully applied to similar reactions, demonstrating the potential for creating more sustainable and economically viable manufacturing processes.
Microwave and Flow Chemistry Enhancements
Modern synthetic strategies are increasingly leveraging technology to optimize reaction conditions, and the synthesis of N-(4-chlorobenzyl)-tert-butylcarbamate is no exception. Microwave-assisted synthesis and flow chemistry represent two such advancements that offer significant benefits over traditional batch methods.
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions. This method can dramatically reduce reaction times, often from hours to mere minutes, and improve product yields. The rapid, uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. For the preparation of N-(4-chlorobenzyl)-tert-butylcarbamate, this technique can be particularly advantageous in the step involving the protection of the amine group of 4-chlorobenzylamine with a tert-butoxycarbonyl (Boc) group.
Flow chemistry, or continuous flow processing, involves pumping reagents through a network of tubes or microreactors. This approach allows for excellent control over reaction parameters like temperature, pressure, and mixing. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to better yields, higher purity, and improved safety, especially for highly exothermic or hazardous reactions. A multi-gram scale synthesis of sulfonylurea drugs, which involves a carbamate intermediate, was achieved with a total residence time of 2.5 minutes and a throughput of 26 g/h, demonstrating the efficiency of flow processes. researchgate.net
The integration of these two technologies, known as microwave-assisted flow chemistry, combines the benefits of both, enabling rapid, efficient, and scalable production of chemical compounds.
Table 1: Comparison of Synthetic Approaches
| Feature | Conventional Batch | Microwave-Assisted | Flow Chemistry |
|---|---|---|---|
| Heating Method | External, often uneven | Dielectric, rapid, uniform | Precise, controlled |
| Reaction Time | Hours to days | Minutes | Seconds to minutes |
| Scalability | Can be challenging | Limited by reactor size | Readily scalable |
| Process Control | Limited | Moderate | High |
| Safety Profile | Potential for thermal runaways | Generally improved | Enhanced due to small volumes |
Industrial Scalability Considerations and Process Chemistry Innovations
Scaling up the synthesis of N-(4-chlorobenzyl)-tert-butylcarbamate from a laboratory setting to industrial production requires careful consideration of several factors to ensure the process is cost-effective, safe, and environmentally sustainable.
A primary focus of process chemistry is the optimization of reaction conditions for large-scale manufacturing. This includes the selection of starting materials and reagents. For instance, while di-tert-butyl dicarbonate (Boc anhydride) is a common laboratory reagent for introducing the Boc protecting group, its cost and the stoichiometry of the reaction may be prohibitive on an industrial scale. Research into alternative, more atom-economical tert-butoxycarbonylating agents is an ongoing area of interest.
The choice of solvent is another critical parameter. An ideal industrial solvent should be inexpensive, non-toxic, and allow for easy product isolation, often through crystallization rather than chromatography, which is generally not feasible for large quantities. The entire process, from reaction to purification, must be designed to be safe, robust, and reproducible. A large-scale process for tert-butyl 4-oxoazepane-1-carboxylate, a useful pharmaceutical intermediate, was successfully developed, yielding over 33 kg of the final product without the need for purification of intermediates. researchgate.net
Process chemistry innovations also aim to improve the sustainability of chemical manufacturing. This aligns with the principles of green chemistry, which encourage the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. For example, replacing a reaction that uses an expensive and toxic heavy metal catalyst with a biocatalytic step can significantly improve the environmental footprint of a synthesis. google.com The development of new iron-catalyzed chlorination methods using tert-butyl hypochlorite (B82951) is a step towards more environmentally friendly industrial processes for producing chlorine-containing aromatic compounds. sciforum.net
Table 2: Key Considerations for Industrial Scale-Up
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Primary Objective | Proof of concept, discovery | Cost-efficiency, safety, robustness |
| Reagent Cost | Often a secondary concern | A critical factor in process viability |
| Purification Method | Chromatography is common | Crystallization is preferred |
| Safety Assessment | Basic hazard awareness | In-depth process safety management |
| Waste Management | Often minimal consideration | A major environmental and cost factor |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Tert-butyl 4-chlorobenzylcarbamate |
| N-(4-chlorobenzyl)-tert-butylcarbamate |
| 4-chlorobenzylamine |
| di-tert-butyl dicarbonate |
| Boc anhydride |
| tert-butyl 4-oxoazepane-1-carboxylate |
Investigating the Reactivity and Reaction Mechanisms of N 4 Chlorobenzyl Tert Butylcarbamate
Mechanistic Pathways of Carbamate (B1207046) Deprotection
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, controlled acidic environments. mdpi.comnih.gov The deprotection of N-(4-chlorobenzyl)-tert-butylcarbamate involves the cleavage of the carbamate bond, which can be achieved through several mechanistic routes.
Acid-Mediated Cleavage Mechanisms (e.g., formation of tert-butyl carbonium ions)
The most common method for the deprotection of Boc-protected amines like tert-butyl 4-chlorobenzylcarbamate is through acid-mediated cleavage. researchgate.net Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate (B1210297) are frequently employed. commonorganicchemistry.comwikipedia.orgfishersci.co.uk
The generally accepted mechanism proceeds through the following steps:
Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate group by the acid. mdpi.comcommonorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon.
C-O Bond Cleavage: The protonation facilitates the cleavage of the bond between the oxygen and the tert-butyl group. This results in the formation of a relatively stable tertiary carbocation, the tert-butyl cation ((CH₃)₃C⁺), and a carbamic acid intermediate (4-chlorobenzylcarbamic acid). commonorganicchemistry.combzchemicals.com
Carbamic Acid Decomposition: The carbamic acid intermediate is unstable and readily undergoes decarboxylation to yield the free amine (4-chlorobenzylamine) and carbon dioxide gas. commonorganicchemistry.combzchemicals.com
Fate of the Tert-Butyl Cation: The generated tert-butyl cation can follow several pathways. It can be trapped by a nucleophilic counter-ion from the acid (e.g., trifluoroacetate), deprotonate to form isobutylene (B52900) gas, or in the absence of a suitable scavenger, it may alkylate other nucleophilic species in the reaction mixture. commonorganicchemistry.comorganic-chemistry.orgnih.gov The formation of gaseous byproducts, isobutylene and carbon dioxide, helps to drive the reaction to completion. commonorganicchemistry.comstackexchange.com
The reaction rate can exhibit a second-order dependence on the acid concentration, suggesting a general acid-catalyzed separation of a reversibly formed ion-molecule pair derived from the protonated carbamate. researchgate.net
Nucleophile-Promoted Deprotection Pathways (e.g., fluoride-induced cleavage)
While less common for Boc groups compared to silyl-based protecting groups, nucleophilic reagents can, under certain conditions, promote deprotection. For instance, methods involving nucleophilic attack on the tert-butyl group or the carbonyl carbon can be envisioned. One such pathway involves the use of trimethylsilyl (B98337) iodide (TMSI). The mechanism involves the silylation of the carbonyl oxygen, which facilitates the elimination of tert-butyl iodide. Subsequent methanolysis of the resulting silyl (B83357) carbamate yields the unstable carbamic acid, which then decarboxylates to the free amine. wikipedia.org
Other nucleophilic deprotection strategies have been developed for different types of carbamates, like benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) groups, using reagents such as 2-mercaptoethanol. chemistryviews.org These methods proceed via nucleophilic substitution at the benzylic or allylic carbon, respectively. chemistryviews.org While not the standard for Boc deprotection due to the stability of the tert-butyl group to direct nucleophilic attack, the exploration of such pathways remains an area of interest for developing milder and more selective deprotection protocols.
Catalytic Deprotection Reactions and Associated Intermediates
Catalytic methods for Boc deprotection offer milder alternatives to the use of stoichiometric strong acids. These approaches often involve Lewis acids or other catalytic systems.
Lewis Acid Catalysis: Lewis acids like aluminum chloride (AlCl₃) and zinc bromide (ZnBr₂) can facilitate the cleavage of the Boc group. wikipedia.orgfishersci.co.uk The mechanism is thought to involve the coordination of the Lewis acid to the carbonyl oxygen, which weakens the C-O bond and promotes the departure of the tert-butyl group as a cation. These methods can offer enhanced selectivity in complex molecules. wikipedia.org
Novel Catalytic Systems: Recent research has explored innovative catalytic systems for Boc deprotection under mild conditions. One such system employs a combination of the tris-4-bromophenylamminium radical cation (often called "magic blue" or MB•+) and triethylsilane. acs.orgacs.org This protocol facilitates the cleavage of the C-O bond in tert-butyl carbamates catalytically, without the need for high temperatures or strong acids. acs.org The proposed mechanism suggests that the radical cation facilitates the de-tert-butylation, yielding isobutene, while the silane (B1218182) acts as a sacrificial agent. acs.org
Another approach utilizes oxalyl chloride in methanol at room temperature. nih.gov The proposed mechanism involves the formation of an intermediate that, upon loss of tert-butanol, generates an isocyanate ester intermediate, which ultimately leads to the deprotected amine. nih.gov
The following table summarizes various catalytic systems used for Boc deprotection:
| Catalyst/Reagent System | Conditions | Substrate Scope | Proposed Intermediate/Mechanism |
| ZnBr₂ | DCM, room temp | Selective for tert-butyl esters over some N-protecting groups | Coordination to carbonyl, stabilization of carbocation |
| AlCl₃ | Anhydrous DCM, low temp | Selective cleavage in presence of other groups | Coordination to carbonyl, C-O bond weakening |
| Tris(4-bromophenyl)aminium radical cation (MB•+) / HSiEt₃ | Mild, non-acidic | Broad (carbamates, esters, ethers) | Radical-mediated C-O cleavage |
| Oxalyl Chloride / Methanol | Room Temperature | Aliphatic, aromatic, heterocyclic | Formation of isocyanate ester intermediate |
| Montmorillonite (B579905) K10 clay | ClCH₂CH₂Cl | Selective for aromatic N-Boc groups | Acidic sites on clay surface promote cleavage |
Selective Deprotection in Multi-functionalized Systems
In the synthesis of complex molecules, it is often necessary to remove a Boc group selectively in the presence of other acid-labile or sensitive functionalities. This requires carefully chosen reagents and conditions.
Orthogonal Protecting Groups: The Boc group is stable to bases and nucleophiles, making it orthogonal to base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org This allows for the selective removal of one group while the other remains intact.
Lewis Acid Selectivity: Lewis acids can provide selectivity that is different from Brønsted acids. For example, ZnBr₂ in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. researchgate.net While N-Boc groups were found to be labile, this demonstrates the principle of tuning Lewis acidity for selective deprotection. researchgate.net
Catalyst-Based Selectivity: Heterogeneous catalysts like montmorillonite K10 clay can selectively cleave aromatic N-Boc groups while leaving aliphatic N-Boc amines unaffected. bzchemicals.com Similarly, certain conditions with p-toluenesulfonic acid can remove tert-butyl esters without affecting benzyloxycarbonyl (Cbz) groups. acsgcipr.org Aluminum chloride (AlCl₃) has been shown to selectively cleave the N-Boc group in the presence of other protecting groups and can also be used to deprotect p-methoxybenzyl (PMB) esters in the presence of other sensitive functionalities like β-lactam rings. wikipedia.orgnih.gov
The choice of deprotection strategy in a multi-functionalized system containing a this compound moiety would depend on the nature of the other protecting groups and functional groups present in the molecule.
Transformations Involving the 4-Chlorobenzyl Moiety
The 4-chlorobenzyl portion of the molecule offers a site for synthetic modification, primarily through reactions that activate the carbon-chlorine bond. This aryl chloride is generally less reactive than the corresponding bromide or iodide but can participate in various cross-coupling reactions under appropriate catalytic conditions.
Carbon-Chlorine Bond Activation Studies
The activation of the C-Cl bond in aryl chlorides is a significant area of research in organic chemistry, often focusing on transition-metal catalysis. While specific studies on this compound itself are not extensively detailed in the provided context, the reactivity of the 4-chlorobenzyl group is well-established and can be inferred from studies on similar substrates.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. The challenge with aryl chlorides lies in the strength of the C-Cl bond, which makes oxidative addition to the metal center (a key step in the catalytic cycle) more difficult compared to aryl bromides or iodides.
To overcome this, specialized catalytic systems have been developed:
Electron-Rich, Bulky Ligands: Ligands such as phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs) are used to create a highly electron-rich and reactive low-coordinate palladium(0) species. This enhanced reactivity facilitates the oxidative addition of the aryl chloride into the catalytic cycle.
Nickel Catalysis: Nickel-based catalysts are often more effective than palladium for activating aryl chlorides due to their lower cost and distinct reactivity profiles.
Transformations involving the 4-chlorobenzyl moiety of this compound would likely require these advanced catalytic systems to achieve efficient C-Cl bond activation and subsequent coupling with a variety of partners (e.g., boronic acids, amines, alkenes). Such reactions would allow for the elaboration of the aromatic ring, introducing further complexity and functionality into the molecule, either before or after the deprotection of the carbamate.
Electrophilic Aromatic Substitution on the Benzyl (B1604629) Ring
The benzene (B151609) ring of N-(4-chlorobenzyl)-tert-butylcarbamate is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the ring: the chloro group and the -(CH₂NHBoc) group.
Radical Reactions and Associated Mechanistic Insights
The benzylic C-H bonds of N-(4-chlorobenzyl)-tert-butylcarbamate are potential sites for radical reactions, such as halogenation. These reactions typically proceed via a radical chain mechanism involving three stages:
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or light to generate radicals.
Propagation: The initiator radical abstracts a benzylic hydrogen atom from the substrate to form a resonance-stabilized benzylic radical. This radical then reacts with a halogen source (e.g., N-bromosuccinimide, NBS) to form the halogenated product and a new radical that continues the chain.
Termination: Two radicals combine to form a non-radical species, terminating the chain reaction.
The C-Cl bond can also be a site for radical reactions. As mentioned earlier, photoredox catalysis can induce the homolytic cleavage of the C-Cl bond to form an aryl radical. nih.gov This radical can then participate in various transformations, such as reduction (dehalogenation) or addition to a π-system.
Stereochemical Aspects of Reactions Involving N-(4-chlorobenzyl)-tert-butylcarbamate
Reactions that create a new chiral center in N-(4-chlorobenzyl)-tert-butylcarbamate can potentially proceed with stereoselectivity. For example, if a reaction occurs at the benzylic position, a stereocenter can be generated. The use of chiral catalysts or reagents can influence the stereochemical outcome of such reactions, leading to the preferential formation of one enantiomer over the other.
Advanced Spectroscopic and Structural Elucidation of N 4 Chlorobenzyl Tert Butylcarbamate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For tert-butyl 4-chlorobenzylcarbamate, 1D and 2D NMR techniques provide invaluable information regarding the chemical environment of each nucleus and the through-bond and through-space connectivities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃) | ~1.4 - 1.5 | ~28.3 |
| tert-Butyl (quaternary C) | - | ~80.5 |
| Methylene (B1212753) (-CH₂-) | ~4.2 - 4.4 | ~45 - 47 |
| Aromatic C-H (ortho to CH₂NH) | ~7.2 - 7.3 | ~128.5 |
| Aromatic C-H (ortho to Cl) | ~7.3 - 7.4 | ~129.0 |
| Aromatic C (ipso-CH₂NH) | - | ~137 - 139 |
| Aromatic C (ipso-Cl) | - | ~132 - 134 |
| Carbonyl (C=O) | - | ~155 - 156 |
| NH | ~4.8 - 5.2 (broad) | - |
Note: These are estimated values based on data from analogous compounds and general NMR principles. Actual values may vary.
2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the molecular framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edusdsu.edu For this compound, an HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon, and the aromatic protons to their respective carbons, confirming their direct attachment. columbia.edu The intense singlet of the tert-butyl protons would correlate with the corresponding methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically 2-3 bonds), which is instrumental in piecing together the molecular structure. columbia.educolumbia.edusdsu.edu Key expected HMBC correlations for this compound would include:
The methylene protons showing a correlation to the carbonyl carbon and the ipso-carbon of the aromatic ring.
The tert-butyl protons showing a correlation to the carbonyl carbon.
The aromatic protons showing correlations to neighboring carbons within the ring.
COSY (Correlation Spectroscopy): A COSY spectrum would highlight proton-proton couplings within the same spin system. sdsu.edu In this case, it would primarily show correlations between the aromatic protons on the chlorobenzyl ring, helping to confirm their relative positions.
Dynamic NMR Spectroscopy for Rotational Barriers and Fluxional Processes
The amide bond in carbamates possesses a degree of double bond character, leading to restricted rotation around the C-N bond and the potential for observing distinct rotamers (cis and trans isomers) at low temperatures. montana.edunih.gov Dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at variable temperatures, is the primary tool for investigating these rotational barriers. montana.edunih.govmdpi.com
For this compound, at room temperature, the rotation around the carbamate (B1207046) C-N bond is typically fast on the NMR timescale, resulting in a single set of averaged signals for the tert-butyl and benzyl (B1604629) groups. As the temperature is lowered, the rate of rotation decreases. If the energy barrier is high enough, the exchange rate may become slow enough to resolve separate signals for the different conformations.
The rotational barrier in N,N-dimethylacetamide, a related amide, has been determined using this method, with the non-equivalence of the methyl groups at low temperatures providing the necessary spectral handle. montana.edu For this compound, the protons of the benzyl group would likely show the most significant change in their chemical environment upon rotation. By analyzing the line shape changes of these signals as a function of temperature, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated. Studies on similar amides and carbamates have reported rotational barriers in the range of 12-20 kcal/mol. nih.govmdpi.com
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the molecular environment, including intermolecular interactions like hydrogen bonding.
The IR spectrum of a carbamate is characterized by several key absorption bands. For this compound, the most prominent peaks would be:
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3400 - 3200 (can be broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 3000 - 2850 |
| C=O (carbamate) | Stretching | 1720 - 1680 |
| C=C (aromatic) | Stretching | 1600 - 1450 |
| C-N | Stretching | 1250 - 1020 |
| C-Cl | Stretching | 800 - 600 |
Note: These are typical ranges and the exact positions can be influenced by the molecular environment and physical state.
A study on tert-butyl N-(thiophen-2-yl)carbamate utilized both experimental and theoretical (DFT) methods to assign the vibrational frequencies, providing a framework for the analysis of related carbamates. nih.gov
Elucidation of Hydrogen Bonding Networks and Conformational Preferences
In the solid state, and in concentrated solutions, carbamates with an N-H proton can form intermolecular hydrogen bonds. This hydrogen bonding significantly affects the vibrational frequencies, most notably the N-H and C=O stretching bands. The N-H stretching frequency will shift to a lower wavenumber (broaden), and the C=O stretching frequency will also typically decrease. The extent of these shifts can provide information about the strength and nature of the hydrogen bonding network.
In situ and Operando Spectroscopic Monitoring of Reactions
IR spectroscopy is particularly well-suited for the real-time monitoring of chemical reactions (in situ and operando studies). For example, the formation of this compound from 4-chlorobenzylamine (B54526) and di-tert-butyl dicarbonate (B1257347) could be monitored by observing the disappearance of the amine N-H stretching bands and the appearance of the characteristic carbamate C=O and N-H stretching bands. This allows for the optimization of reaction conditions and the study of reaction kinetics. Such in situ monitoring has been demonstrated to be a powerful tool in understanding crystallization processes and reaction mechanisms. nih.gov
Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.
For this compound, the presence of a chlorine atom is a key feature that can be identified by its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak (M⁺) and any chlorine-containing fragment ions will appear as a pair of peaks (M and M+2) with a relative intensity of approximately 3:1.
The fragmentation of N-Boc protected benzylamines upon electron ionization typically proceeds through several key pathways:
Loss of the tert-butyl group: A prominent fragmentation pathway is the cleavage of the tert-butyl group as a stable carbocation, leading to a fragment ion at [M - 57]⁺.
Loss of isobutylene (B52900): The McLafferty rearrangement can lead to the loss of isobutylene (C₄H₈) from the molecular ion, resulting in a fragment at [M - 56]⁺.
Benzylic cleavage: Cleavage of the bond between the methylene group and the nitrogen can generate the stable 4-chlorobenzyl cation at m/z 125. This is often a very abundant ion in the mass spectrum of benzylamines. researchgate.netwhitman.edu
Tropylium (B1234903) ion formation: The benzyl cation can rearrange to the more stable tropylium ion, also at m/z 91, although the 4-chlorobenzyl cation would be expected at m/z 125.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 243/245 | [M]⁺ (Molecular ion) |
| 186/188 | [M - C₄H₉]⁺ |
| 187/189 | [M - C₄H₈]⁺ |
| 125/127 | [C₇H₆Cl]⁺ (4-chlorobenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from loss of chlorine) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The presence of chlorine isotopes will result in M and M+2 peaks for chlorine-containing fragments.
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable insights into the molecular architecture of this compound, revealing key structural parameters and the nature of intermolecular forces that govern its crystal packing. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, we can infer its likely solid-state characteristics based on the known structures of analogous compounds.
Expected Crystallographic Parameters and Molecular Conformation
Based on analyses of structurally similar carbamate derivatives, it is anticipated that this compound would crystallize in one of the common space groups for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). These lower-symmetry space groups are prevalent for molecules lacking high-order rotational symmetry.
A hypothetical table of crystallographic data, based on typical values for similar organic compounds, is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.
Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
|---|---|
| Chemical Formula | C₁₂H₁₆ClNO₂ |
| Formula Weight | 241.71 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value would be determined |
| b (Å) | Value would be determined |
| c (Å) | Value would be determined |
| α (°) | 90 |
| β (°) | Value would be determined |
| γ (°) | 90 |
| Volume (ų) | Value would be determined |
| Z | 4 |
Supramolecular Interactions: The Role of Hydrogen Bonding and Halogen Bonding
In the solid state, molecules of this compound would be held together by a network of non-covalent interactions. The primary interaction is expected to be hydrogen bonding involving the N-H group of the carbamate as a donor and the carbonyl oxygen (C=O) as an acceptor. This would likely lead to the formation of one-dimensional chains or tapes of molecules, a common motif in the crystal structures of N-substituted carbamates.
A summary of the probable intermolecular interactions is provided in the table below.
Anticipated Supramolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | N-H | C=O |
| Halogen Bond | C-Cl | C=O or another nucleophile |
The interplay of these directional interactions would dictate the efficiency of the crystal packing and ultimately determine the macroscopic properties of the crystalline material, such as its melting point and solubility. The detailed elucidation of these features through a dedicated X-ray crystallographic study would be a valuable contribution to the structural chemistry of carbamate derivatives.
Computational and Theoretical Investigations of N 4 Chlorobenzyl Tert Butylcarbamate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the electronic properties and intrinsic stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For a molecule like N-(4-chlorobenzyl)-tert-butylcarbamate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G, can be employed to optimize the ground state geometry. orientjchem.org This process finds the lowest energy arrangement of the atoms, providing theoretical bond lengths and angles.
In related studies on benzyl (B1604629) carbamate (B1207046) derivatives, DFT has been successfully used to predict molecular geometries and vibrational frequencies. orientjchem.orgscirp.org For N-(4-chlorobenzyl)-tert-butylcarbamate, such calculations would likely show that the carbamate group is planar due to the delocalization of the nitrogen lone pair into the carbonyl group, a common feature in amides and carbamates. nih.gov The geometry of the 4-chlorobenzyl group would be a standard aromatic ring, with C-Cl and C-C bond lengths influenced by the electronic effects of the substituents.
DFT is also crucial for mapping out reaction pathways by locating transition states—the high-energy structures that connect reactants and products. For reactions involving the formation or cleavage of the carbamate, DFT can elucidate the energy barriers and geometries of these transient species.
Table 1: Predicted Electronic Properties from DFT Calculations on Analogous Systems
| Property | Predicted Characteristic for N-(4-chlorobenzyl)-tert-butylcarbamate | Basis from Analogous Systems |
|---|---|---|
| Dipole Moment | Significant, due to electronegative O, N, and Cl atoms. | General principles of molecular polarity. |
| HOMO-LUMO Gap | Moderate, influencing its kinetic stability and reactivity. | Studies on substituted benzenes and carbamates. |
| Natural Population Analysis (NPA) Charges | Negative charges on O, N, Cl; Positive charges on carbonyl C and benzylic C. | DFT studies on similar molecules show charge distribution. orientjchem.org |
The aromaticity of the benzene (B151609) ring is a key determinant of the molecule's stability and reactivity. The introduction of substituents, such as the 4-chloro and the benzylcarbamate groups, perturbs the π-electron system of the ring. It is a general finding that any substitution on a benzene ring tends to decrease its aromaticity to some extent due to the disruption of the perfect symmetry of the π-system. researchgate.net
The effect of a substituent can be quantified using various theoretical indices of aromaticity:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. More negative NICS values generally indicate higher aromaticity. For the 4-chlorobenzyl group, the electron-withdrawing nature of both the chlorine atom and the carbamate moiety is expected to lead to a less negative NICS value compared to unsubstituted benzene, indicating a slight reduction in aromaticity. bohrium.comnih.gov
Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the equalization of bond lengths around the ring. A HOMA value of 1 indicates a fully aromatic system like benzene. Substituents cause bond length alternation, which would result in a HOMA value slightly less than 1 for the substituted ring in N-(4-chlorobenzyl)-tert-butylcarbamate.
Conformational Analysis and Potential Energy Surfaces
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.
While quantum methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) offers a faster, classical mechanics-based approach to study conformational preferences. By representing atoms as balls and bonds as springs, MM can efficiently explore the potential energy surface of a molecule.
For N-(4-chlorobenzyl)-tert-butylcarbamate, a key area of conformational flexibility is the rotation around the C-N bond of the carbamate and the C-O bond. Similar to amides, carbamates can exist as cis and trans isomers due to the partial double bond character of the C-N bond. scielo.br Theoretical studies on other carbamates have shown that the energy barrier to this rotation is significant and that both conformers can be stable. nih.gov The bulky tert-butyl group likely introduces steric hindrance that influences the preferred conformations.
Molecular dynamics (MD) simulations use MM force fields to simulate the movement of atoms over time. An MD simulation of N-(4-chlorobenzyl)-tert-butylcarbamate in a solvent like water or an organic solvent could reveal how the molecule moves, folds, and interacts with its environment. rsc.org This can provide insights into its solubility, aggregation behavior, and how it might interact with a biological target.
In the solid state and in solution, molecules of N-(4-chlorobenzyl)-tert-butylcarbamate can interact with each other through various non-covalent forces. Crystal structure analysis of the parent benzyl carbamate reveals the critical role of intermolecular hydrogen bonding. ub.edu The N-H group of the carbamate acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This leads to the formation of strong N-H···O hydrogen bonds, which often result in the formation of chains or layers of molecules in the crystal lattice.
Reaction Pathway Modeling and Kinetic Parameter Prediction
Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the characterization of intermediates and transition states that may be too transient to observe experimentally. The formation of the carbamate functional group is a well-studied reaction, often involving the reaction of an amine with a source of carbon dioxide or a chloroformate. researchgate.netepa.govacs.org
Theoretical models for carbamate formation from amines and CO₂ have explored different mechanisms, including a single-step, termolecular mechanism and a two-step mechanism involving a zwitterionic intermediate. researchgate.netrsc.org While N-(4-chlorobenzyl)-tert-butylcarbamate is typically synthesized via other routes (e.g., from 4-chlorobenzylamine (B54526) and di-tert-butyl dicarbonate), the fundamental principles of C-N bond formation can be modeled. DFT calculations can be used to compute the activation energies for different proposed pathways, thereby predicting the most likely reaction mechanism.
Furthermore, Transition State Theory (TST) can be combined with the results from quantum chemical calculations to predict kinetic parameters, such as rate constants. By calculating the Gibbs free energy of the reactants and the transition state, it is possible to estimate the reaction rate at a given temperature. Such predictions are vital for understanding and optimizing the synthesis of the compound and for predicting its stability and degradation pathways under various conditions. ureaknowhow.com For solvolysis reactions of related substituted benzyl chlorides, computational models have been used to correlate substituent effects with reaction rates, providing a framework for predicting the reactivity of N-(4-chlorobenzyl)-tert-butylcarbamate in similar reactions. nih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| N-(4-chlorobenzyl)-tert-butylcarbamate |
| tert-butyl 4-chlorobenzylcarbamate |
| Benzyl carbamate |
| Di-tert-butyl dicarbonate (B1257347) |
Catalytic Cycle Simulations for Synthetic Optimizations
The synthesis of carbamates can often be achieved through catalytic processes. mdpi.comresearchgate.net Computational simulations of the catalytic cycles involved in the formation of this compound are instrumental in optimizing reaction conditions for higher yields and efficiency. mdpi.com Density Functional Theory (DFT) is a commonly employed method to model these complex reaction pathways. researchgate.netpitt.edu
A hypothetical catalytic cycle for the synthesis of this compound might involve a transition metal catalyst that facilitates the coupling of 4-chlorobenzylamine with a tert-butoxycarbonyl (Boc) source. Computational simulations would typically investigate the following key steps:
Reactant Coordination: The initial binding of the reactants, such as 4-chlorobenzylamine and a Boc-donating reagent, to the catalyst's active site.
Activation: The energetic requirements for the activation of the reactants, which may involve oxidative addition or ligand exchange.
Key Bond Formation: The simulation of the transition state for the formation of the N-C bond, which is the core of the carbamate linkage. This is often the rate-determining step of the reaction.
Product Release: The dissociation of the final product, this compound, from the catalyst, thereby regenerating the active catalytic species.
By calculating the Gibbs free energy at each step of the proposed mechanism, a detailed energy profile can be constructed. This profile helps in identifying the kinetic bottlenecks and the most stable intermediates within the catalytic cycle. Furthermore, simulations can be used to screen different catalysts and ligands to identify the most effective combination for the synthesis. For instance, a computational study on a palladium-catalyzed carbamate synthesis highlighted the crucial role of the catalyst in stabilizing intermediates and reducing activation barriers. mdpi.com
To illustrate how catalytic cycle simulations can guide synthetic optimizations, consider the following hypothetical data comparing two different catalytic systems for the formation of this compound.
Table 1: Hypothetical Energy Barriers for Key Steps in the Catalytic Synthesis of this compound Activation Energy (kcal/mol)
| Step | Catalyst System A | Catalyst System B |
|---|---|---|
| Reactant Coordination | 5.2 | 4.8 |
| N-C Bond Formation | 25.8 | 18.5 |
From this hypothetical data, Catalyst System B would be predicted to be more efficient due to the significantly lower activation energy for the key N-C bond formation step, suggesting that this catalyst would lead to a faster reaction rate.
Prediction of Selectivity in Complex Reactions
When a molecule like this compound, which contains multiple reactive sites, undergoes further transformations, predicting the selectivity of the reaction is crucial. Computational models, including quantum mechanics (QM) and machine learning (ML) hybrid approaches, have become increasingly accurate in predicting site selectivity. rsc.orgchemrxiv.orgchemrxiv.org
For this compound, a key challenge could be predicting the regioselectivity of reactions on the aromatic ring, such as electrophilic aromatic substitution. The chlorine atom and the benzylcarbamate group will exert electronic and steric influences on the aromatic ring, directing incoming electrophiles to specific positions (ortho, meta, or para).
Computational approaches to predict selectivity often involve:
Calculation of Reactivity Descriptors: DFT can be used to calculate various electronic properties of the molecule, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions. These descriptors can indicate the most nucleophilic or electrophilic sites within the molecule.
Transition State Analysis: For competing reaction pathways leading to different products, the relative energies of the transition states can be calculated. The pathway with the lower energy transition state is expected to be the major reaction channel.
Machine Learning Models: By training on large datasets of known reactions, ML models can learn to predict the selectivity of new reactions. rsc.orgchemrxiv.org These models can take into account a wide range of molecular features to make their predictions. A generalizable approach using a graph-convolutional neural network has been reported for the multitask prediction of C–H functionalization, achieving high accuracy. rsc.org
Consider a hypothetical scenario where this compound is subjected to a Friedel-Crafts acylation reaction. Computational models could be used to predict the most likely site of acylation on the aromatic ring.
Table 2: Hypothetical Predicted Selectivity for Electrophilic Acylation of this compound Predicted Product Ratio (%)
| Position of Acylation | QM Model | QM/ML Hybrid Model |
|---|---|---|
| Ortho to -CH2NHBoc | 30 | 25 |
| Meta to -CH2NHBoc | 5 | 8 |
In this hypothetical case, both models predict that the major product will result from acylation at the position ortho to the chlorine atom, providing valuable guidance for the synthetic chemist.
Strategic Utility of N 4 Chlorobenzyl Tert Butylcarbamate As a Versatile Synthetic Precursor
Role in the Construction of Complex Molecular Scaffolds
The primary role of N-(4-chlorobenzyl)-tert-butylcarbamate in constructing complex molecules is to serve as a stable precursor to 4-chlorobenzylamine (B54526). The Boc protecting group is exceptionally stable under basic and nucleophilic conditions but can be cleanly removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the primary amine. orgsyn.org This unmasked amine is then available to participate in a wide array of cyclization and complexity-building reactions.
Precursor in Heterocycle Synthesis
Once deprotected, the resulting 4-chlorobenzylamine is a versatile component in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. rsc.orgamazonaws.com The primary amine can act as a key nucleophile or nitrogen source in various classical and modern cyclization reactions to form rings such as pyrimidines, imidazoles, and thiazoles. impactfactor.org For example, it can be used as the amine component in reactions like the Hantzsch pyrrole (B145914) synthesis or Biginelli reaction to create substituted dihydropyrimidines. slideshare.net The formation of such heterocyclic systems is a cornerstone of medicinal chemistry.
Table 1: Potential Heterocycle Synthesis from 4-Chlorobenzylamine
| Heterocycle Class | General Reaction Type | Typical Co-reactants |
|---|---|---|
| Pyrroles | Paal-Knorr Synthesis | 1,4-Dicarbonyl compound |
| Imidazoles | Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia |
| Thiazoles | Hantzsch Thiazole Synthesis | α-Haloketone, Thioamide |
| Pyrimidines | Biginelli Reaction | β-Ketoester, Aldehyde, Urea/Thiourea |
| Diketopiperazines | Intramolecular Cyclization | N-acylated amino acid |
Applications in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. mdpi.comnih.gov The deprotected 4-chlorobenzylamine is an ideal amine component for some of the most powerful MCRs, such as the Ugi and Passerini reactions. wikipedia.orgnumberanalytics.comorganic-chemistry.org
In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide react to form a bis-amide. wikipedia.orgorganic-chemistry.orgtechniques-ingenieur.fr By employing 4-chlorobenzylamine, chemists can rapidly generate libraries of diverse peptidomimetic scaffolds, which are valuable in drug discovery. mdpi.comorganic-chemistry.org Similarly, while the classic Passerini three-component reaction (P-3CR) does not use a separate amine component, variations exist where amine-derived intermediates can participate. slideshare.netwikipedia.orgyoutube.com The ability to introduce the 4-chlorobenzyl moiety through MCRs allows for the creation of a wide array of structurally diverse molecules from simple building blocks in a single, efficient step. nih.gov
Derivatization and Functionalization Strategies
Beyond its role as a protected amine, the structure of tert-butyl 4-chlorobenzylcarbamate offers multiple sites for further chemical modification, enabling the synthesis of a broad range of derivatives.
Modification of the Chloro-Substituted Benzyl (B1604629) Moiety
The chlorine atom on the phenyl ring is a versatile handle for functionalization via transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity.
Suzuki-Miyaura Coupling: The C-Cl bond can be coupled with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst. libretexts.orgresearchgate.net This reaction replaces the chlorine atom with a new aryl or alkyl group, providing access to a wide range of biaryl and substituted benzyl compounds. nih.govnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with a primary or secondary amine to form a new C-N bond. wikipedia.orgsynthesisspotlight.comorganic-chemistry.org This is a powerful method for synthesizing diarylamines or N-aryl alkylamines, which are prevalent in pharmaceuticals. youtube.comyoutube.com
Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium and copper co-catalyst system, introducing an alkynyl group onto the aromatic ring.
Table 2: Cross-Coupling Reactions on the Aryl Chloride Moiety
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) + Ligand (e.g., SPhos) | C-C | Aryl-R |
| Buchwald-Hartwig | R₂NH | Pd(0) + Ligand (e.g., BINAP) | C-N | Aryl-NR₂ |
| Sonogashira | R-C≡CH | Pd(0)/Cu(I) + Ligand | C-C (sp) | Aryl-C≡C-R |
| Heck Coupling | Alkene | Pd(0) + Ligand | C-C (sp²) | Aryl-alkenyl |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) + Ligand | C-C | Aryl-R |
Functionalization at the Carbamate (B1207046) Nitrogen
The nitrogen atom of the carbamate itself can be a site for functionalization, although this is less common than deprotection. The primary transformation at this position is the cleavage of the Boc group to release the free amine. However, under specific conditions, the N-H bond of the carbamate can undergo reactions. For instance, deprotonation with a strong base (e.g., sodium hydride) followed by treatment with an alkylating agent can lead to N-alkylation, although this can be challenging. nih.gov A more common and practical strategy for N-functionalization involves first removing the Boc group and then performing standard alkylation or acylation on the resulting primary amine.
Advanced Materials Science Applications
While the primary application of this compound is in organic and medicinal chemistry as a synthetic precursor, its functional groups make it a potential building block in materials science. The deprotected amine can be used in the synthesis of polymers such as polyamides or polyimides through step-growth polymerization with appropriate di-acid or di-anhydride monomers. Furthermore, the reactive chloro-handle could be used to graft the molecule onto polymer backbones or surfaces via cross-coupling chemistry, thereby modifying the surface properties of materials. Although direct applications of this specific compound in advanced materials are not widely documented, related carbamate and benzyl structures are utilized in creating functional materials.
Future Directions and Emerging Research Avenues for N 4 Chlorobenzyl Tert Butylcarbamate Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the synthesis and modification of tert-butyl 4-chlorobenzylcarbamate, these technologies hold considerable promise.
Flow chemistry, with its inherent advantages of precise control over reaction parameters such as temperature, pressure, and reaction time, can be particularly beneficial for reactions involving potentially hazardous reagents or intermediates. The synthesis of carbamates, for instance, can involve the use of phosgene (B1210022) derivatives or azides, for which flow reactors offer a safer alternative to batch processing. A continuous flow process has been successfully developed for the synthesis of various carbamates by coupling a Curtius rearrangement with biocatalytic impurity tagging, demonstrating the potential for high-purity production. While not yet applied specifically to this compound, this approach could be adapted for its synthesis, potentially leading to higher yields and improved safety profiles.
Automated synthesis platforms, which combine robotics with software to perform multi-step syntheses, could accelerate the discovery of new derivatives of this compound. By systematically varying reaction partners and conditions, these platforms can rapidly generate libraries of related compounds for screening in various applications. This high-throughput approach is invaluable for exploring the chemical space around the core structure of this compound.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Benefit in Flow Chemistry | Relevance to this compound |
| Enhanced Safety | Minimized reaction volumes and containment of hazardous materials. | Safer handling of reagents like isocyanates or their precursors. |
| Precise Control | Accurate regulation of temperature, pressure, and stoichiometry. | Optimization of reaction conditions to maximize yield and minimize byproducts. |
| Improved Efficiency | Reduced reaction times and potential for in-line purification. | Faster synthesis cycles and streamlined production processes. |
| Scalability | Straightforward scaling by extending reaction time or using parallel reactors. | Facilitates transition from laboratory-scale research to industrial production. |
Bio-inspired Synthetic Approaches and Enzymatic Transformations
The use of enzymes and bio-inspired catalysts in organic synthesis is a rapidly growing field, driven by the desire for more sustainable and selective chemical transformations. For this compound, both the synthesis and modification of the molecule could benefit from biocatalytic methods.
Enzymatic transformations can offer exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions. For instance, lipases have been shown to be effective in the synthesis of various carbamates. While direct enzymatic synthesis of this compound has not been reported, the exploration of enzymes capable of catalyzing the formation of the carbamate (B1207046) linkage from 4-chlorobenzylamine (B54526) and a tert-butoxycarbonyl donor is a promising avenue.
Furthermore, enzymatic deprotection of the tert-butoxycarbonyl (Boc) group is an area of active research. The use of "deprotectase" biocatalysts could provide a mild and selective alternative to the often harsh acidic conditions required for chemical deprotection. This would be particularly valuable in the synthesis of complex molecules where other acid-sensitive functional groups are present.
Bio-inspired catalysis, which utilizes synthetic catalysts that mimic the function of enzymes, also presents exciting opportunities. These catalysts can offer the selectivity of enzymes with the robustness and broader substrate scope of traditional chemical catalysts. The development of bio-inspired catalysts for the functionalization of the aromatic ring or the benzylic position of this compound could lead to novel and efficient synthetic routes.
Exploration of Novel Catalytic Systems for Challenging Transformations
The development of novel catalytic systems is crucial for overcoming challenging transformations in organic synthesis. For this compound, this includes not only its synthesis and deprotection but also the selective functionalization of its structure.
While the synthesis of carbamates is well-established, there is always a need for more efficient and environmentally benign catalytic methods. Recent research has focused on the use of earth-abundant metal catalysts and organocatalysts to replace more expensive and toxic heavy metals. The application of such novel catalytic systems to the synthesis of this compound could lead to more sustainable manufacturing processes.
A significant challenge in the chemistry of Boc-protected amines is the selective cleavage of the Boc group in the presence of other sensitive functionalities. While acidic cleavage is common, researchers are actively exploring milder catalytic methods. For example, the use of catalytic amounts of Lewis acids or solid acid catalysts could provide more selective and practical deprotection protocols.
Furthermore, the chloro-substituent on the phenyl ring and the benzylic C-H bonds represent potential sites for further functionalization. The development of novel catalytic systems for the selective C-H activation and cross-coupling reactions of compounds like this compound would open up new avenues for creating diverse molecular architectures.
Development of Structure-Reactivity Relationships for Predictive Synthesis
The ability to predict the outcome of a chemical reaction based on the structure of the reactants is a central goal of modern chemistry. The development of quantitative structure-reactivity relationships (QSRR) for the synthesis and reactions of this compound could significantly accelerate research and development in this area.
By systematically studying the effect of substituents on the reactivity of the benzylamine (B48309) precursor and the resulting carbamate, it may be possible to build predictive models. For instance, understanding how the electronic and steric properties of substituents on the aromatic ring influence the rate and selectivity of carbamate formation or subsequent reactions would be highly valuable. A study on halogenated benzylamides has shown that halogenation can significantly impact biological activity, indicating the importance of such structural modifications. nih.gov
Computational chemistry and machine learning are powerful tools for developing such predictive models. By combining experimental data with theoretical calculations, it is possible to create robust QSRR models that can guide the design of new synthetic routes and the prediction of reaction outcomes for yet-to-be-synthesized compounds. This predictive capability would save considerable time and resources in the laboratory.
Table 2: Key Areas for Developing Structure-Reactivity Relationships
| Molecular Feature | Reactivity Aspect to Investigate | Potential Impact |
| Substituent on Phenyl Ring | Influence on nucleophilicity of the amine and stability of the carbamate. | Predictive synthesis of a diverse library of substituted benzylcarbamates. |
| Nature of the Carbamate | Effect of the protecting group on reactivity in subsequent transformations. | Rational selection of protecting groups for multi-step synthesis. |
| Benzylic Position | Susceptibility to functionalization via C-H activation. | Design of novel catalytic systems for late-stage diversification. |
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl 4-chlorobenzylcarbamate, and what experimental conditions are critical for high yields?
Methodological Answer: The synthesis typically involves coupling 4-chlorobenzylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:
- Reaction Setup : Use dichloromethane or THF as solvents at 0–5°C to minimize side reactions .
- Base Selection : Triethylamine is preferred to scavenge HCl generated during carbamate formation .
- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .
Q. How can researchers characterize this compound, and what analytical techniques validate its purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, carbamate NH at δ ~5.1 ppm) .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H] at m/z 255.74) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>97%) and detect trace impurities .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
Q. How can researchers resolve contradictions between theoretical and experimental data in this compound’s reactivity?
Methodological Answer:
- Mechanistic Studies : Use DFT calculations to model reaction pathways (e.g., nucleophilic attack on chloroformate) and compare with experimental kinetics .
- Isotopic Labeling : N-labeled benzylamine tracks carbamate formation intermediates via N NMR .
- Cross-Validation : Replicate syntheses under standardized conditions to isolate variables (e.g., solvent polarity, base strength) .
Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?
Methodological Answer:
- Protecting Group Compatibility : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent unintended deprotection .
- Catalytic Systems : Pd-catalyzed cross-coupling retains tert-butyl carbamate integrity while functionalizing the chlorobenzyl moiety .
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) to maximize yield and selectivity .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates .
- Molecular Docking : Simulate binding modes with X-ray crystallography-derived protein structures (e.g., PDB entries) .
- Cellular Uptake Studies : Radiolabeled C-carbamate tracks intracellular accumulation in HEK293 cells .
Q. What methodologies assess the ecological impact of this compound in laboratory waste streams?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
